molecular formula C11H8ClNO4 B11766913 (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol

Cat. No.: B11766913
M. Wt: 253.64 g/mol
InChI Key: AJOLSHDPULRMEK-UHFFFAOYSA-N
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Description

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: is an organic compound characterized by a furan ring substituted with a 4-chloro-3-nitrophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol typically involves the following steps:

    Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the 3-position.

    Furan Ring Formation: The nitrated compound is then subjected to a cyclization reaction to form the furan ring.

    Methanol Addition: Finally, the furan derivative is reacted with formaldehyde under basic conditions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent control of reaction conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: (5-(4-Chloro-3-nitrophenyl)furan-2-yl)formaldehyde or (5-(4-Chloro-3-nitrophenyl)furan-2-yl)carboxylic acid.

    Reduction: (5-(4-Chloro-3-aminophenyl)furan-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

[5-(4-chloro-3-nitrophenyl)furan-2-yl]methanol

InChI

InChI=1S/C11H8ClNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2

InChI Key

AJOLSHDPULRMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CO)[N+](=O)[O-])Cl

Origin of Product

United States

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